Cas no 498575-09-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(1-methylethyl)-
- 2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid
- {[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](ISOPROPYL)AMINO}ACETIC ACID
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)aceticacid
- n-fmoc-n-(1-methylethyl)glycine
- EN300-81125
- DTXSID10734561
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopropylglycine
- AKOS012614776
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
- CS-0262061
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine
- 498575-09-0
- SCHEMBL25179588
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
- Z1123720039
- F80501
- Fmoc-isoPrGly-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)acetic acid
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- MDL: MFCD18328441
- Inchi: InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
- InChI Key: PMFFZLSLIXEBNG-UHFFFAOYSA-N
- SMILES: CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Computed Properties
- Exact Mass: 339.14713
- Monoisotopic Mass: 339.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- PSA: 66.84
2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81125-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid |
498575-09-0 | 95.0% | 0.25g |
$40.0 | 2025-02-20 | |
Enamine | EN300-81125-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid |
498575-09-0 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-81125-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid |
498575-09-0 | 95.0% | 10.0g |
$182.0 | 2025-02-20 | |
1PlusChem | 1P01AK2L-250mg |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid |
498575-09-0 | 97% | 250mg |
$135.00 | 2024-05-01 | |
Enamine | EN300-81125-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid |
498575-09-0 | 95% | 5g |
$127.0 | 2023-09-02 | |
A2B Chem LLC | AV71389-500mg |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)acetic acid |
498575-09-0 | 97% | 500mg |
$304.00 | 2024-04-19 | |
Aaron | AR01AKAX-1g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid |
498575-09-0 | 97% | 1g |
$318.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332731-500mg |
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid |
498575-09-0 | 95% | 500mg |
¥1872.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332731-5g |
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid |
498575-09-0 | 95% | 5g |
¥2966.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332731-10g |
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid |
498575-09-0 | 95% | 10g |
¥4941.00 | 2024-05-11 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid Related Literature
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid
2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic Acid: A Comprehensive Overview
The compound with CAS No. 498575-09-0, commonly referred to as 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid, is a significant molecule in the field of organic chemistry and materials science. This compound, often abbreviated as Fmoc-Ala-OH or Fmoc-Ala, is widely recognized for its role in peptide synthesis and drug discovery. The molecule consists of a fluorenylmethoxycarbonyl (Fmoc) group, a propan-2-yl amino group, and an acetic acid moiety, making it a versatile building block in organic synthesis.
Recent advancements in chemical synthesis have highlighted the importance of Fmoc-Ala-OH in constructing complex molecular architectures. Researchers have demonstrated its utility in the development of bioactive compounds, including potential therapeutic agents for cancer and neurodegenerative diseases. The Fmoc group, known for its stability under basic conditions, plays a critical role in protecting amino groups during peptide synthesis. This property has made Fmoc-Ala-OH a cornerstone in solid-phase peptide synthesis (SPPS), enabling the efficient construction of peptides with high purity and yield.
One of the most notable applications of Fmoc-Ala-OH is in the synthesis of fluorenylmethoxycarbonyl (Fmoc)-based protective reagents. These reagents are essential for controlling the reactivity of amino groups in peptide synthesis, ensuring precise control over the sequence and structure of the resulting peptides. Recent studies have explored the use of Fmoc-Ala-OH in conjunction with other protecting groups to create novel peptide libraries, which are invaluable for drug discovery efforts.
In addition to its role in peptide synthesis, Fmoc-Ala-OH has found applications in materials science. Researchers have investigated its potential as a precursor for the synthesis of functional polymers and biomaterials. The ability to incorporate Fmoc-Ala-OH into polymer frameworks has opened new avenues for developing materials with tailored properties, such as biocompatibility and drug delivery capabilities.
The structural versatility of Fmoc-Ala-OH has also led to its use in asymmetric synthesis and enantioselective catalysis. Recent breakthroughs in this area have demonstrated the compound's potential as a chiral auxiliary, enabling the construction of enantiomerically enriched compounds with high efficiency. This has significant implications for the pharmaceutical industry, where enantiopure compounds are often required for drug development.
Furthermore, the environmental impact of synthesizing and using Fmoc-Ala-OH has become a topic of interest. Scientists are exploring greener synthetic methods to minimize waste and reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid is a multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique properties and versatility continue to drive innovation across various fields, making it an indispensable tool for researchers and industry professionals alike.
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